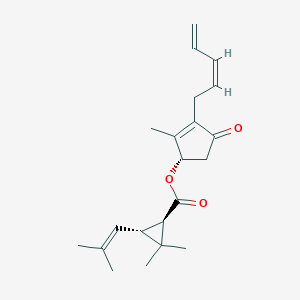

Pyrethrine 1

Description

Properties

IUPAC Name |

(2-methyl-4-oxo-3-penta-2,4-dienylcyclopent-2-en-1-yl) 2,2-dimethyl-3-(2-methylprop-1-enyl)cyclopropane-1-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H28O3/c1-7-8-9-10-15-14(4)18(12-17(15)22)24-20(23)19-16(11-13(2)3)21(19,5)6/h7-9,11,16,18-19H,1,10,12H2,2-6H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ROVGZAWFACYCSP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=O)CC1OC(=O)C2C(C2(C)C)C=C(C)C)CC=CC=C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H28O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90859226 | |

| Record name | 2-Methyl-4-oxo-3-(penta-2,4-dien-1-yl)cyclopent-2-en-1-yl 2,2-dimethyl-3-(2-methylprop-1-en-1-yl)cyclopropane-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90859226 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

328.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

A Technical Guide to the Natural Sources and Occurrence of Pyrethrin I

Abstract

Pyrethrin I, a potent natural insecticide, is a key component of the complex mixture of esters known as pyrethrins. This guide provides an in-depth technical overview of Pyrethrin I, focusing on its primary natural source, biosynthetic pathways, and the methodologies crucial for its extraction, purification, and quantification. We delve into the botanical and physiological aspects of Tanacetum cinerariifolium, the Dalmatian chrysanthemum, which remains the sole commercial source of this valuable compound. Furthermore, this document outlines detailed protocols and the causal reasoning behind their design, offering a comprehensive resource for researchers, scientists, and professionals in drug development and natural product chemistry.

Introduction to Pyrethrin I

Pyrethrins are a class of six structurally related esters, collectively extracted from the flowers of the pyrethrum daisy, Tanacetum cinerariifolium (formerly Chrysanthemum cinerariifolium)[1][2]. These compounds are renowned for their potent insecticidal activity, targeting the nervous systems of insects, and have been utilized for centuries in pest control[1][3]. Pyrethrin I is one of the most abundant and insecticidally active of these esters[4]. It is an ester formed from a rethrolone alcohol (pyrethrolone) and a monoterpenoid acid (chrysanthemic acid)[5][6]. Due to their rapid degradation in sunlight and air, pyrethrins are considered environmentally benign, making them a cornerstone of organic agriculture and integrated pest management (IPM) programs[7][8]. This guide will focus specifically on Pyrethrin I, exploring its origins from cellular biosynthesis to industrial extraction.

The Primary Natural Source: Tanacetum cinerariifolium

The exclusive commercial source of natural pyrethrins is the Dalmatian chrysanthemum, Tanacetum cinerariifolium, a perennial plant endemic to the eastern coast of the Adriatic Sea[9][10]. While other related species may produce trace amounts, T. cinerariifolium contains the highest concentrations, making it economically viable for cultivation[2].

2.1. Localization and Accumulation

The biosynthesis and accumulation of Pyrethrin I are highly localized within the plant. The majority of pyrethrins are found in the flower heads, specifically within the glandular trichomes on the surface of the developing achenes (seeds) in the disc florets[6][9][11]. The concentration of Pyrethrin I, along with other pyrethrins, varies significantly with the developmental stage of the flower. Research indicates that the pyrethrin content generally increases from the closed bud stage, peaking when the disc florets are partially to fully open, and then gradually declining as the flower senesces[4]. This dynamic accumulation pattern is a critical factor for determining the optimal harvest time to maximize yield[4][12].

2.2. Factors Influencing Pyrethrin I Content

The concentration of Pyrethrin I in T. cinerariifolium is influenced by a combination of genetic and environmental factors.

-

Genetics: Significant variability in pyrethrin content exists both within and among natural populations, suggesting a strong genetic basis for production levels[10]. Breeding programs have successfully developed high-yielding cultivars with pyrethrin content up to 3% of the dry flower weight, compared to 0.6-0.79% in wild populations[9].

-

Environment:

-

Altitude: Commercial cultivation is often performed at high altitudes (1600 to 3000 meters), as pyrethrin concentration has been shown to increase with elevation[3][13].

-

Temperature: Cooler temperatures are favorable, with evidence showing that as mean temperature decreases, pyrethrin content increases[12]. A period of low temperatures (vern-alisation) is essential to initiate flowering[12].

-

Sunlight: Adequate sun exposure is crucial; shaded conditions can significantly diminish pyrethrin concentrations[13].

-

Biosynthesis of Pyrethrin I

Pyrethrin I is the product of two distinct biosynthetic pathways that converge in a final esterification step. The molecule consists of an acid moiety, (+)-trans-chrysanthemic acid, and an alcohol moiety, pyrethrolone[1][14].

-

Chrysanthemic Acid Moiety: This irregular monoterpene originates from the 2-C-methyl-D-erythritol 4-phosphate (MEP) pathway, which occurs in the plastids[1][14][15]. Key enzymes like Chrysanthemyl Diphosphate Synthase (CDS) are crucial in forming the characteristic cyclopropane ring of the acid precursor[15].

-

Pyrethrolone Moiety: The alcohol component is derived from the jasmonate (JA) pathway, starting from linolenic acid[5][15]. Jasmonic acid not only serves as a precursor but also acts as a signaling hormone that can induce the expression of pyrethrin biosynthesis genes, creating a complex regulatory feedback loop[5][16]. The conversion of jasmolone to pyrethrolone is catalyzed by a specific cytochrome P450 enzyme, pyrethrolone synthase (TcPYS)[5].

The final step is the esterification of chrysanthemoyl-CoA with pyrethrolone, a reaction catalyzed by a GDSL lipase-like protein (GLIP)[2][5].

Below is a diagram illustrating the key stages in the biosynthesis of Pyrethrin I.

Caption: Biosynthetic pathway of Pyrethrin I.

Extraction and Purification Methodologies

The extraction of Pyrethrin I from dried and ground T. cinerariifolium flowers is a critical step in its production. The lipophilic nature of the molecule dictates the choice of solvents and techniques.

4.1. Solvent Extraction

This is the most common industrial method. Non-polar solvents are used to dissolve the pyrethrins while minimizing the co-extraction of more polar plant constituents.

-

Causality of Solvent Choice: Low-boiling hydrocarbon solvents like hexane or petroleum ether are preferred because they are highly selective for the non-polar pyrethrin esters and can be easily removed by evaporation at low temperatures, which is crucial to prevent thermal degradation of the heat-sensitive pyrethrins[17].

Protocol: Standard Hexane-Based Extraction

-

Preparation: Harvest pyrethrum flowers at the optimal stage (fully open) and dry them to a moisture content of ~10%[13][17]. Grind the dried flowers to a fine powder (e.g., 30 mesh) to increase the surface area for extraction[18].

-

Extraction: Macerate the ground flower powder in n-hexane (e.g., a 1:10 solid-to-solvent ratio) with vigorous stirring in a temperature-controlled water bath. Optimal conditions are often around 40°C for 4 hours[18]. The process is typically performed under vacuum to lower the boiling point of the solvent and protect the pyrethrins[17].

-

Filtration: Filter the mixture to separate the solid plant material (marc) from the liquid extract (miscella).

-

Solvent Removal: Concentrate the miscella using a vacuum evaporator (e.g., falling film or wiped-film evaporator) at temperatures not exceeding 60°C to remove the hexane[17]. The resulting product is a viscous, dark green oleoresin, often referred to as "crude pyrethrum extract."

4.2. Supercritical Fluid Extraction (SFE)

An environmentally friendly alternative, SFE uses supercritical CO₂ as a solvent.

-

Causality of Method Choice: Supercritical CO₂ is non-toxic, non-flammable, and can be easily removed from the extract by depressurization. Its solvating power can be tuned by adjusting pressure and temperature, allowing for selective extraction. It is particularly effective as a second-step purification method to refine crude hexane extracts, removing waxes and other undesirable components[18].

4.3. Purification of Crude Extract

Crude extracts contain pyrethrins, waxes, pigments, and other lipophilic compounds[17][18]. Further purification is required to produce refined extracts or isolate individual pyrethrins.

-

Liquid-Liquid Partitioning: This technique exploits differences in the solubility of pyrethrins and impurities between two immiscible solvents. A common method involves dissolving the crude extract in a hydrocarbon solvent and then extracting the pyrethrins into a polar solvent like aqueous methanol or ethanol. The pyrethrins can then be back-extracted into the hydrocarbon phase after adjusting the water content of the polar solvent[19].

-

Chromatography: For high-purity isolation required in research and analytical standard preparation, chromatographic techniques are essential. High-Speed Counter-Current Chromatography (HSCCC) has been shown to be effective for separating the six pyrethrin components with high purity[20].

| Extraction Method | Primary Solvent | Typical Yield (% of dry wt.) | Advantages | Disadvantages | Reference |

| Solvent Maceration | n-Hexane | 0.85 - 3.76% | High recovery, well-established, scalable. | Co-extracts impurities (waxes, pigments), use of flammable organic solvents. | [18] |

| Supercritical CO₂ | Carbon Dioxide | 0.99 - 2.15% (from CHE) | "Green" solvent, highly selective, tunable. | High capital cost, typically used for purification rather than primary extraction. | [18] |

| Ultrasound-Assisted (UAE) | Ethanol / Methanol | Up to 10.4% (ng/mg) | Increased efficiency, reduced extraction time. | Can be less selective depending on solvent. | [21] |

Analytical Quantification of Pyrethrin I

Accurate quantification of Pyrethrin I is vital for quality control, product formulation, and research. Chromatographic methods are the industry standard.

5.1. High-Performance Liquid Chromatography (HPLC)

HPLC coupled with an ultraviolet (UV) detector is the most widely used technique for the analysis of pyrethrins[17][22][23].

-

Causality of Method Choice: Reversed-phase HPLC (e.g., using a C18 column) provides excellent separation of the six pyrethrin analogues. UV detection is effective because the pyrethrin molecules contain chromophores that absorb light in the UV spectrum. This method is robust, reproducible, and allows for the simultaneous quantification of all six pyrethrins[23].

Protocol: General HPLC-UV Quantification

-

Standard Preparation: Prepare a series of calibration standards using a certified reference material of Pyrethrin I in a suitable solvent (e.g., acetonitrile or methanol).

-

Sample Preparation: Accurately weigh a sample of pyrethrum extract and dissolve it in the mobile phase solvent. Filter the solution through a 0.45 µm syringe filter to remove particulates. The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is also an effective approach for sample cleanup, especially in complex matrices like fruits[24].

-

Chromatographic Conditions:

-

Column: C18 reversed-phase column (e.g., Zorbax SB-C18)[24].

-

Mobile Phase: A gradient elution is typically used, with a mixture of acetonitrile and water (often with additives like formic acid to improve peak shape)[24].

-

Flow Rate: ~1.0 mL/min.

-

Detection: UV detector set to an appropriate wavelength (e.g., 225 nm).

-

-

Quantification: Inject both standards and samples into the HPLC system. Identify the Pyrethrin I peak based on its retention time compared to the standard. Construct a calibration curve by plotting the peak area of the standards against their known concentrations. Use the equation of the calibration curve to determine the concentration of Pyrethrin I in the samples.

5.2. Other Analytical Techniques

-

Gas Chromatography (GC): GC coupled with a flame ionization detector (FID) or mass spectrometry (MS) can also be used. However, the thermal lability of pyrethrins requires careful optimization of injection port temperature to avoid degradation[18][22].

-

Liquid Chromatography-Mass Spectrometry (LC-MS/MS): This technique offers higher sensitivity and selectivity, making it ideal for detecting low levels of pyrethrins and for residue analysis in complex matrices[24].

| Analytical Method | Common Detector | Typical Sensitivity | Advantages | Disadvantages | Reference |

| HPLC | UV | ppb (µg/L) range | Robust, reproducible, industry standard. | Moderate sensitivity compared to MS. | [22][25] |

| GC | FID, ECD, MS | ppb (µg/L) range | High resolution for volatile compounds. | Potential for thermal degradation of analytes. | [22][25] |

| LC-MS/MS | Tandem Mass Spec | High (ng/L range) | High sensitivity and selectivity, excellent for residue analysis. | Higher instrument cost and complexity. | [24] |

Workflow Visualization

The following diagram illustrates a standard workflow from the natural source to the final analytical quantification of Pyrethrin I.

Caption: General workflow for Pyrethrin I extraction and analysis.

Conclusion

Pyrethrin I remains a vital biopesticide due to its efficacy and favorable environmental profile. Its natural occurrence is exclusively confined to commercially viable levels in T. cinerariifolium. Understanding the intricate biosynthetic pathway, the factors influencing its concentration in the plant, and the robust methodologies for its extraction and quantification are paramount for maximizing its potential. This guide has synthesized the current technical knowledge, providing a foundational resource for scientists and researchers dedicated to the study and application of this important natural product. Continued research into the genetic regulation of the biosynthetic pathway and optimization of green extraction technologies will be key to ensuring a sustainable supply of Pyrethrin I for agricultural and public health applications.

References

-

Wikipedia. (n.d.). Pyrethrin. Retrieved from [Link]

-

Li, W., Lybrand, D. B., et al. (2024). Pyrethrins in Tanacetum cinerariifolium: biosynthesis, regulation, and agricultural application. Journal of Experimental Botany. Retrieved from [Link]

-

Nagel, R. (2019). Pyrethrin Biosynthesis: From a Phytohormone to Specialized Metabolite. Plant Physiology, 181(3), 851-852. Retrieved from [Link]

-

National Pesticide Information Center. (n.d.). Pyrethrins. Retrieved from [Link]

-

Kikuta, Y., et al. (2024). Understanding pyrethrin biosynthesis: toward and beyond natural pesticide overproduction. Journal of Pesticide Science. Retrieved from [Link]

-

Zhang, L., et al. (2024). Comparative Transcriptomic Analysis of Pyrethrin and EβF Biosynthesis in Tanacetum cinerariifolium Stems and Flowers. MDPI. Retrieved from [Link]

-

Tiu, S. H., et al. (2021). Pyrethrins and Pyrethroids: A Comprehensive Review of Natural Occurring Compounds and Their Synthetic Derivatives. Molecules, 26(24), 7500. Retrieved from [Link]

-

Agency for Toxic Substances and Disease Registry. (2003). Analytical Methods. In Toxicological Profile for Pyrethrins and Pyrethroids. Retrieved from [Link]

-

Perisa, M., et al. (2022). Morphological and Biochemical Diversity of Dalmatian Pyrethrum (Tanacetum cinerariifolium (Trevir.) Sch. Bip.). ResearchGate. Retrieved from [Link]

-

UKEssays. (2017). Two Step Extraction Of Pyrethrins From Pyrethrum. Retrieved from [Link]

-

AOAC International. (1960). Analytical Methods for Determining Pyrethrins. Journal of AOAC International, 43(2), 350-353. Retrieved from [Link]

-

Matsuda, K., et al. (2016). HOW PLANTS SYNTHESIZE PYRETHRINS – SAFE AND BIODEGRADABLE INSECTICIDES. Journal of Pesticide Science, 41(3), 113-119. Retrieved from [Link]

-

Rovensa Next Global. (2024). Protecting crops and the environment with natural pyrethrins. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Analytical Methods - Toxicological Profile for Pyrethrins and Pyrethroids. Retrieved from [Link]

-

Infonet Biovision. (n.d.). Plant extract: Pyrethrum. Retrieved from [Link]

-

Harrington-Esposito, W., Strochnetter, D., & Kerr, M. (2015). PYRETHRUM ANALYSIS: THE BRA EXPERIENCE. Acta Horticulturae, 1073, 175-180. Retrieved from [Link]

-

Ecological Agriculture Projects. (n.d.). Home production of pyrethrum. Retrieved from [Link]

-

Romero-González, R., et al. (2011). Validation of an analytical method for the quantification of pyrethrins on lemons and apricots using high-performance liquid chromatography/mass spectrometry. Food Additives & Contaminants: Part A, 28(6), 738-744. Retrieved from [Link]

-

Zeng, L., et al. (2023). TcbZIP60 positively regulates pyrethrins biosynthesis in Tanacetum cinerariifolium. Frontiers in Plant Science, 14, 1109614. Retrieved from [Link]

- Mitchell, W. (1975). U.S. Patent No. 3,894,073. Washington, DC: U.S. Patent and Trademark Office.

-

International Journal of Engineering Research & Technology. (2021). Pyrethrum Extraction to Produce Pyrethrin. Retrieved from [Link]

-

Cropnuts. (n.d.). Pyrethrum Growing in Kenya Suitability Factors. Retrieved from [Link]

-

Varga, F., et al. (2022). Assessment of Pyrethrin Novel Green Extraction Methods from Dalmatian Pyrethrum (Tanacetum cinerariifolium). MDPI. Retrieved from [Link]

-

Grdiša, M., et al. (2021). Accumulation Patterns of Six Pyrethrin Compounds across the Flower Developmental Stages—Comparative Analysis in Six Natural Dalmatian Pyrethrum Populations. MDPI. Retrieved from [Link]

-

Wang, X., et al. (2020). Purification of pyrethrins from flowers of Chrysanthemum cinerariaefolium by high-speed counter-current chromatography based on coordination reaction with silver nitrate. Journal of Chromatography A, 1613, 460660. Retrieved from [Link]

-

Greenhouse Grower. (n.d.). Need Some Pyrethrum? Just Turn to This Chrysanthemum. Retrieved from [Link]

-

ResearchGate. (2025). Biosynthesis of pyrethrin I in seedlings of Chrysanthemum cinerariaefolium. Retrieved from [Link]

-

Sivanandhan, G., et al. (2018). Augmentation of pyrethrins content in callus of Chrysanthemum cinerariaefolium and establishing its insecticidal activity by molecular docking of NavMS Sodium Channel Pore receptor. 3 Biotech, 8(1), 2. Retrieved from [Link]

-

Maximum Academic Press. (n.d.). Pyrethrins in Tanacetum cinerariifolium: biosynthesis, regulation, and agricultural application. Retrieved from [Link]

-

Varga, F., et al. (2020). Spatio-Ecological Factors Affecting Pyrethrin Content in Natural Populations of Dalmatian Pyrethrum. ResearchGate. Retrieved from [Link]

Sources

- 1. maxapress.com [maxapress.com]

- 2. portlandpress.com [portlandpress.com]

- 3. Pyrethrin - Wikipedia [en.wikipedia.org]

- 4. mdpi.com [mdpi.com]

- 5. Pyrethrin Biosynthesis: From a Phytohormone to Specialized Metabolite - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Pyrethrins and Pyrethroids: A Comprehensive Review of Natural Occurring Compounds and Their Synthetic Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 7. npic.orst.edu [npic.orst.edu]

- 8. rovensanext.com [rovensanext.com]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. HOW PLANTS SYNTHESIZE PYRETHRINS – SAFE AND BIODEGRADABLE INSECTICIDES - PMC [pmc.ncbi.nlm.nih.gov]

- 12. cropnuts.com [cropnuts.com]

- 13. Home production of pyrethrum [eap.mcgill.ca]

- 14. researchgate.net [researchgate.net]

- 15. mdpi.com [mdpi.com]

- 16. Frontiers | TcbZIP60 positively regulates pyrethrins biosynthesis in Tanacetum cinerariifolium [frontiersin.org]

- 17. ijmrset.com [ijmrset.com]

- 18. ukessays.com [ukessays.com]

- 19. US3894073A - Extraction of pyrethrum - Google Patents [patents.google.com]

- 20. Purification of pyrethrins from flowers of Chrysanthemum cineraraeflium by high-speed counter-current chromatography based on coordination reaction with silver nitrate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. mdpi.com [mdpi.com]

- 22. atsdr.cdc.gov [atsdr.cdc.gov]

- 23. PYRETHRUM ANALYSIS: THE BRA EXPERIENCE [actahort.org]

- 24. Validation of an analytical method for the quantification of pyrethrins on lemons and apricots using high-performance liquid chromatography/mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. ANALYTICAL METHODS - Toxicological Profile for Pyrethrins and Pyrethroids - NCBI Bookshelf [ncbi.nlm.nih.gov]

Biosynthesis of Pyrethrin I: A Technical Guide to the Acid and Alcohol Moieties

The following technical guide details the biosynthesis of Pyrethrin I, focusing on the distinct metabolic origins of its acid and alcohol moieties and their convergent assembly.

Executive Summary

Pyrethrin I is the most potent insecticidal ester within the natural pyrethrum extract derived from Tanacetum cinerariifolium (Dalmatian chrysanthemum). Its molecular architecture represents the convergence of two distinct metabolic pathways: the MEP (Methylerythritol 4-phosphate) pathway , which generates the monoterpenoid acid moiety, and the Oxylipin/Jasmonate pathway , which generates the cyclopentenone alcohol moiety.

This guide dissects the enzymatic machinery, stereochemical checkpoints, and experimental validation protocols for these pathways, designed for researchers in plant biochemistry and metabolic engineering.

Part 1: Biosynthetic Architecture

The biosynthesis of Pyrethrin I is a compartmentalized process involving the plastid, peroxisome, and cytosol.

-

Acid Moiety: (1R,3R)-trans-Chrysanthemic Acid. Derived from the plastidial condensation of dimethylallyl diphosphate (DMAPP).

-

Alcohol Moiety: (S)-Pyrethrolone.[1][2][3][4] Derived from the desaturation and hydroxylation of jasmonic acid precursors (Jasmone).

-

Assembly: The final esterification is catalyzed by a GDSL lipase-like protein (TcGLIP), not a canonical acyltransferase.[1][5][6]

Pathway Visualization

The following diagram illustrates the convergence of the two moieties.

Figure 1: Convergent biosynthesis of Pyrethrin I from MEP and Oxylipin pathways.

Part 2: Module A - The Acid Moiety

(1R,3R)-trans-Chrysanthemic Acid

The cyclopropane ring characteristic of chrysanthemic acid is formed via a non-head-to-tail condensation of two dimethylallyl diphosphate (DMAPP) units.[7]

1. Cyclopropanation (TcCDS)

The committed step is catalyzed by Chrysanthemyl Diphosphate Synthase (TcCDS) .[8] Unlike typical prenyltransferases that elongate chains (like FPP synthase), TcCDS catalyzes a

-

Mechanism: One DMAPP unit is ionized to a dimethylallyl cation, which attacks the double bond of the second DMAPP. A proton abstraction and ring closure yield Chrysanthemyl Diphosphate (CPP).

-

Bifunctionality: TcCDS also possesses hydrolytic activity (or works in concert with a plastidial phosphatase) to cleave the pyrophosphate group, yielding Chrysanthemol .

2. Sequential Oxidation (TcADH2 & TcALDH1)

Chrysanthemol is transported from the plastid to the cytosol (or associated organelles) for oxidation.

-

Step 1: TcADH2 (Alcohol Dehydrogenase 2) oxidizes chrysanthemol to chrysanthemal.

-

Step 2: TcALDH1 (Aldehyde Dehydrogenase 1) oxidizes chrysanthemal to (1R,3R)-trans-chrysanthemic acid.

Technical Insight: The stereospecificity is strictly controlled. TcCDS produces almost exclusively the trans-isomer. The (1R,3R) configuration is essential for the high insecticidal activity of the final ester.

Part 3: Module B - The Alcohol Moiety

(S)-Pyrethrolone[1][2][3][9][10][11][12]

Pyrethrolone is a "rethrolone," a specialized oxylipin structurally related to the plant hormone jasmonic acid (JA), but with a distinct biosynthetic trajectory.

1. The Jasmone Branch Point

While JA biosynthesis proceeds from OPDA (12-oxo-phytodienoic acid) via reduction (OPR3) and beta-oxidation, Pyrethrolone biosynthesis diverges.[1]

-

Precursor: Linolenic acid is converted to OPDA via the standard LOX/AOS/AOC cascade.

-

Divergence: Instead of becoming JA, OPDA (or iso-OPDA) undergoes beta-oxidation and decarboxylation to form cis-Jasmone .[1] This step bypasses the reduction of the cyclopentenone ring, preserving the double bond essential for the "rethrolone" structure.

2. Hydroxylation and Desaturation

The conversion of cis-Jasmone to Pyrethrolone involves two critical P450-mediated steps occurring in the trichomes:

-

Hydroxylation: TcJMH (Jasmone Hydroxylase) introduces a hydroxyl group at the C4 position of the cyclopentenone ring, yielding Jasmolone .

-

Desaturation: TcPYS (Pyrethrolone Synthase, CYP82Q3) introduces a terminal double bond into the pentenyl side chain of Jasmolone.

-

Unusual Enzymology: TcPYS is a Cytochrome P450 that catalyzes a desaturation reaction (dehydrogenation) rather than a monooxygenation, a rare function for this enzyme family.

-

Part 4: Module C - The Coupling (Esterification)

The Role of TcGLIP[1][2][4][6][13]

Canonical plant ester biosynthesis often utilizes BAHD acyltransferases. However, Pyrethrin I assembly utilizes a GDSL Lipase-like Protein (TcGLIP) .[1][5]

-

Substrates: (1R,3R)-Chrysanthemoyl-CoA + (S)-Pyrethrolone.[1][2][3][4]

-

Mechanism: TcGLIP functions as an acyltransferase. It employs a catalytic triad (Ser-Asp-His). The serine nucleophile attacks the Chrysanthemoyl-CoA thioester, forming an acyl-enzyme intermediate. (S)-Pyrethrolone then attacks this intermediate, releasing CoA and forming Pyrethrin I.

-

Localization: TcGLIP is highly expressed in the glandular trichomes of the achenes (fruit), ensuring that the toxic end-product is sequestered extracellularly or in the subcuticular space to prevent autotoxicity.

Part 5: Experimental Protocols

Protocol 1: In Vitro TcCDS Activity Assay

Objective: Validate the formation of Chrysanthemyl Diphosphate (CPP) and Chrysanthemol from DMAPP.

-

Buffer Preparation: 50 mM MOPS (pH 7.5), 5 mM MgCl₂, 5 mM DTT.

-

Reaction Mix:

-

100 µL Buffer.

-

50 µM [1-³H]DMAPP (Specific activity ~10 Ci/mol) or unlabeled DMAPP (200 µM) for GC-MS.

-

1-5 µg Recombinant TcCDS protein.

-

-

Incubation: Incubate at 30°C for 2 hours.

-

Hydrolysis (for GC-MS): Add 2 units of Alkaline Phosphatase (calf intestine) to convert CPP to Chrysanthemol. Incubate 1 hour at 37°C.

-

Extraction: Extract twice with 200 µL Pentane.

-

Analysis:

-

Radiometric: Count radioactivity in the pentane phase (extracts allylic alcohols/CPP derivatives).

-

GC-MS: Inject 1 µL into a GC-MS equipped with a DB-5MS column.

-

Validation: Compare retention time and mass spectrum (m/z 137, 121, 93, 81) against an authentic Chrysanthemol standard.

-

Protocol 2: TcGLIP Esterification Assay

Objective: Measure the coupling efficiency of the acid and alcohol moieties.

-

Substrate Preparation:

-

Synthesize Chrysanthemoyl-CoA using a generic Acyl-CoA Synthetase or chemical thioesterification (Chrysanthemic acid + CoA-SH + CDI).

-

Purify (S)-Pyrethrolone from natural extract or via asymmetric synthesis.

-

-

Reaction Mix:

-

100 mM Potassium Phosphate Buffer (pH 7.0).

-

200 µM Chrysanthemoyl-CoA.

-

200 µM (S)-Pyrethrolone.

-

1 µg Purified TcGLIP.

-

-

Incubation: 30°C for 30 minutes.

-

Quenching: Add 100 µL Acetonitrile containing 1% Formic acid.

-

Analysis (HPLC-UV/MS):

-

Column: C18 Reverse Phase (e.g., Zorbax Eclipse Plus).

-

Mobile Phase: Gradient of Water (0.1% Formic Acid) and Acetonitrile.

-

Detection: UV at 230 nm (ester carbonyl/diene system).

-

Target: Pyrethrin I peak eluting at ~15-18 min (system dependent).

-

Part 6: Quantitative Data Summary

| Enzyme | Function | Substrate | Product | Localization |

| TcCDS | Cyclopropanation | DMAPP (x2) | Chrysanthemyl Diphosphate | Plastid |

| TcADH2 | Oxidation (Alcohol) | Chrysanthemol | Chrysanthemal | Cytosol |

| TcALDH1 | Oxidation (Aldehyde) | Chrysanthemal | Chrysanthemic Acid | Cytosol |

| TcJMH | Hydroxylation | cis-Jasmone | Jasmolone | Trichome (ER) |

| TcPYS | Desaturation (P450) | Jasmolone | Pyrethrolone | Trichome (ER) |

| TcGLIP | Esterification | Chrysanthemoyl-CoA + Pyrethrolone | Pyrethrin I | Trichome (Extracellular/Vacuole) |

References

-

Chrysanthemyl diphosphate synthase operates in planta as a bifunctional enzyme with chrysanthemol synthase activity. Source: Plant Physiology (2018)

-

Pyrethrin Biosynthesis: The Cytochrome P450 Oxidoreductase CYP82Q3 Converts Jasmolone To Pyrethrolone. Source: Plant Physiology (2019)

-

TcGLIP, a GDSL lipase underpinning the ester bond formation in pyrethrins. Source: The Plant Journal (2012)

-

Coexpression Analysis Identifies Two Oxidoreductases Involved in the Biosynthesis of the Monoterpene Acid Moiety of Natural Pyrethrin Insecticides. Source: Plant Physiology (2018)

-

Biosynthesis of the acid and alcohol moieties and their assembly into pyrethrins I and II. Source: ResearchGate Review (2021)

Sources

- 1. portlandpress.com [portlandpress.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. researchgate.net [researchgate.net]

- 4. pubs.acs.org [pubs.acs.org]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Chrysanthemyl diphosphate synthase: Isolation of the gene and characterization of the recombinant non-head-to-tail monoterpene synthase from Chrysanthemum cinerariaefolium - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Chrysanthemyl Diphosphate Synthase Operates in Planta as a Bifunctional Enzyme with Chrysanthemol Synthase Activity - PMC [pmc.ncbi.nlm.nih.gov]

Molecular Targets of Pyrethrin I Beyond Sodium Channels

Executive Summary: The Multi-Modal Toxicity of Pyrethrin I

Pyrethrin I, the primary insecticidal ester derived from Chrysanthemum cinerariifolium, has long been defined by its high-affinity interaction with voltage-gated sodium channels (VGSCs). The "Type I" syndrome—characterized by repetitive neuronal discharge and tremors—is classically attributed to the prolongation of sodium currents. However, contemporary toxicological and pharmacological profiling reveals that Pyrethrin I and its structural analogs (e.g., allethrin) are promiscuous modulators of cellular excitability and bioenergetics.

This guide moves beyond the VGSC-centric dogma, detailing the secondary molecular targets that contribute to the compound's efficacy, toxicity, and resistance profiles. We explore interactions with Voltage-Gated Calcium Channels (VGCCs), GABAergic inhibition, mitochondrial Complex I, and ATPase pumps.

Target Class I: Ion Channel Modulation

While VGSCs are the primary lethal target, Pyrethrin I exerts significant "off-target" effects on other ion channels that regulate calcium homeostasis and inhibitory transmission.[1]

Voltage-Gated Calcium Channels (VGCCs)

Contrary to the excitatory effect on sodium channels, Type I pyrethroids act as inhibitors of voltage-gated calcium channels.[2] This blockade is critical in understanding the complex disruption of neurotransmitter release.

-

Mechanism: Pyrethrin I and allethrin block L-type, P/Q-type, and T-type calcium channels.

-

Potency: The IC50 for allethrin on T-type channels is approximately 6–7 µM.

-

Physiological Outcome: While VGSC activation promotes depolarization, the simultaneous blockade of VGCCs can paradoxically dampen calcium-dependent neurotransmitter release in specific pathways, contributing to the distinct "T-syndrome" (tremor) phenotype versus the "CS-syndrome" (choreoathetosis/salivation) of Type II pyrethroids.

GABA-Gated Chloride Channels

Pyrethrin I interacts with the

-

Interaction Site: The picrotoxinin binding site within the channel pore.

-

Effect: Non-competitive antagonism.[3][4] By inhibiting chloride influx, Pyrethrin I reduces the threshold for neuronal excitation, synergizing with its sodium channel effects to promote hyperexcitability.

Nicotinic Acetylcholine Receptors (nAChRs)

Pyrethroids bind to the lipid-protein interface of the nAChR, acting as negative allosteric modulators.

-

Evidence: Studies using Torpedo electric organ membranes show allethrin inhibits

perhydrohistrionicotoxin binding (a channel blocker) in a non-competitive manner.[3]

Target Class II: Bioenergetics & Enzymatic Inhibition

A frequently overlooked mechanism of pyrethroid toxicity is the disruption of cellular respiration and ion transport pumps.

Mitochondrial Complex I

Pyrethroids are hydrophobic and partition readily into the inner mitochondrial membrane.

-

Target: NADH:ubiquinone oxidoreductase (Complex I).

-

Mechanism: Pyrethrin I inhibits electron transport at the rotenone-binding site.

-

Consequence: This inhibition halts ATP synthesis and increases the production of Reactive Oxygen Species (ROS), leading to oxidative stress and potential apoptosis in non-target tissues (e.g., hepatocytes).

ATPase Pumps

Maintenance of the electrochemical gradient is ATP-dependent. Pyrethrin I directly inhibits key transport enzymes:

-

Na

/K -

Ca

-ATPase (SERCA): Inhibition prevents calcium sequestration into the endoplasmic reticulum, causing cytosolic calcium overload.

Systems Visualization

The following diagram illustrates the multi-target cascade initiated by Pyrethrin I, distinguishing between primary (VGSC) and secondary targets.

Figure 1: Multi-target interaction map of Pyrethrin I. Red arrow indicates primary mode of action; dashed lines indicate secondary targets contributing to toxicity.

Experimental Validation Protocols

To validate these off-target effects in a drug discovery or toxicology setting, the following self-validating protocols are recommended.

Protocol A: Differential Patch-Clamp Analysis (VGCC Isolation)

Objective: Isolate Calcium currents (

-

Cell Preparation: Use HEK293 cells stably expressing Ca

2.2 (N-type) or Ca -

Solutions:

-

Extracellular: 10 mM BaCl

(Charge carrier), 140 mM TEA-Cl, 10 mM HEPES (pH 7.4). Crucial: Exclude Na -

Intracellular:[2] 120 mM CsCl (Blocks K

channels), 10 mM EGTA, 4 mM Mg-ATP.

-

-

Voltage Protocol:

-

Hold at -80 mV.

-

Step to -10 mV (for 200 ms) to elicit

. -

Apply Pyrethrin I (0.1 – 100 µM).[5]

-

-

Validation:

-

Positive Control: Apply 10 µM Nifedipine (L-type blocker) or Mibefradil (T-type blocker).

-

Data Acceptance: Leak current must be <10% of peak current.

-

Protocol B: Na /K -ATPase Activity Assay

Objective: Quantify enzymatic inhibition via inorganic phosphate (Pi) release.

-

Preparation: Isolate synaptosomes from rat brain cortex using Percoll gradient centrifugation.

-

Reaction Mix:

-

Buffer: 50 mM Tris-HCl, 100 mM NaCl, 20 mM KCl, 4 mM MgCl

. -

Substrate: 3 mM ATP.

-

Test Compound: Pyrethrin I (dissolved in DMSO, final <0.1%).

-

-

Specific Inhibitor Control:

-

Run parallel samples with Ouabain (1 mM), a specific Na

/K

-

-

Measurement:

-

Incubate at 37°C for 30 mins.

-

Stop reaction with 10% TCA.

-

Measure Pi using the Malachite Green colorimetric method (Absorbance at 630 nm).

-

-

Calculation:

-

Total ATPase Activity = (Pi_total)

-

Na

/K

-

Figure 2: Workflow for specific isolation of Na+/K+-ATPase activity using Ouabain subtraction.

Quantitative Data Summary

The following table summarizes the affinity and effect of Pyrethrin I and its Type I analogs on these targets.

| Target | Effect | Potency (IC50/Ki) | Physiological Impact |

| VGSC (Na | Agonist (Prolonged Open) | ~0.1 - 1.0 µM | Repetitive firing, tremors (Primary). |

| VGCC (Ca | Antagonist (Blockade) | 6.0 - 7.0 µM | Reduced neurotransmitter release efficiency. |

| GABA | Antagonist | >10 µM | Reduced inhibitory tone (Convulsant synergy). |

| Mito Complex I | Inhibitor | ~0.7 µM | ATP depletion, ROS production, cytotoxicity. |

| Na | Inhibitor | 10 - 50 µM | Depolarization, loss of ionic gradients. |

References

-

Gassner, B., et al. (1997). The pyrethroids permethrin and cyhalothrin are potent inhibitors of the mitochondrial complex I.[6][7] Journal of Pharmacology and Experimental Therapeutics.[6][7] Link

-

Hildebrand, M.E., et al. (2004). Mammalian voltage-gated calcium channels are potently blocked by the pyrethroid insecticide allethrin. Journal of Pharmacology and Experimental Therapeutics.[6][7] Link

-

Soderlund, D.M. (2012).[2][8] Molecular mechanisms of pyrethroid insecticide neurotoxicity: recent advances. Archives of Toxicology. Link

-

Eldefrawi, M.E., et al. (1984). Allethrin interactions with the nicotinic acetylcholine receptor channel.[3] Life Sciences.[9] Link

-

Kakko, I., et al. (2003). The synaptosomal membrane bound ATPase as a target for the neurotoxic effects of pyrethroids, permethrin and cypermethrin.[10] Chemosphere. Link

-

Bloomquist, J.R. (1996).[8] Ion channels as targets for insecticides.[2][10][11][12][13][14][15][16] Annual Review of Entomology. Link

Sources

- 1. Mechanisms of Pyrethroid Insecticide-Induced Stimulation of Calcium Influx in Neocortical Neurons - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Inhibition of Voltage-Gated Calcium Channels as Common Mode of Action for (Mixtures of) Distinct Classes of Insecticides - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Allethrin interactions with the nicotinic acetylcholine receptor channel - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. researchgate.net [researchgate.net]

- 6. The pyrethroids permethrin and cyhalothrin are potent inhibitors of the mitochondrial complex I - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Voltage-Gated Sodium Channels as Insecticide Targets - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Pyrethroid Insecticide Cypermethrin Modulates Gonadotropin Synthesis via Calcium Homeostasis and ERK1/2 Signaling in LβT2 Mouse Pituitary Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. The synaptosomal membrane bound ATPase as a target for the neurotoxic effects of pyrethroids, permethrin and cypermethrin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Underlying mechanism of actions of tefluthrin, a pyrethroid insecticide, on voltage-gated ion currents and on action currents in pituitary tumor (GH3) cells and GnRH-secreting (GT1-7) neurons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. The invertebrate pharmacology of insecticides acting at nicotinic acetylcholine receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Mechanisms of Action, Resistance and Toxicity of Insecticides Targeting GABA Receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. biorxiv.org [biorxiv.org]

- 15. Molecular Mechanisms of Pyrethroid Insecticide Neurotoxicity: Recent Advances - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Influence of the alcohol moiety of pyrethroids on their interactions with the nicotinic acetylcholine receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes & Protocols: Formulation of Pyrethrin I for Agricultural Insecticide Use

Abstract

This document provides a comprehensive technical guide for the formulation of Pyrethrin I, a potent, naturally derived insecticide, for agricultural applications. Pyrethrin I, extracted from the flowers of Chrysanthemum cinerariifolium, offers rapid insect knockdown with low mammalian toxicity and quick environmental degradation, making it a valuable component of modern pest management strategies.[1][2][3] However, its inherent instability to light and air and poor water solubility necessitate advanced formulation to ensure stability, efficacy, and ease of application.[4][5] This guide details the scientific rationale and step-by-step protocols for developing two prevalent formulation types: Emulsifiable Concentrates (EC) and Wettable Powders (WP). It is intended for researchers, chemists, and formulation scientists in the agrochemical industry.

Introduction to Pyrethrin I

Pyrethrins are a class of six organic esters with powerful insecticidal properties, naturally occurring in pyrethrum extract.[2][6][7] Pyrethrin I is a principal insecticidal constituent, an ester of chrysanthemic acid and pyrethrolone.[4][8][9] Its primary application is in the control of a wide range of agricultural and household pests.[4][6]

Chemical Properties and Stability

Pyrethrin I is a lipophilic molecule, making it readily soluble in organic solvents but practically insoluble in water.[4][9] A key challenge in its use is its susceptibility to degradation upon exposure to UV light, air, and high temperatures.[1][3][4] This rapid degradation, while beneficial for minimizing environmental persistence, requires formulations that protect the active ingredient to provide an effective residual period on crops.[5][10]

| Property | Value | Source |

| Chemical Formula | C₂₁H₂₈O₃ | [6][8] |

| Molar Mass | 328.45 g/mol | [8] |

| Appearance | Pale yellow viscous liquid or solid | [4] |

| Water Solubility | 0.2 mg/L | [2] |

| Environmental Fate | Rapidly degrades in sunlight and air (1-2 days) | [1][11] |

Mechanism of Action

Pyrethrin I is a potent neurotoxin to insects.[6] Its mode of action involves targeting the voltage-gated sodium channels in the nerve cells of insects.[2][12] By binding to these channels, Pyrethrin I delays their closure, leading to prolonged sodium ion influx.[12] This causes a state of hyperexcitation in the insect's nervous system, resulting in repetitive nerve firings, loss of motor coordination, paralysis, and ultimately, death.[2][12] This rapid "knockdown" effect is a hallmark of pyrethrin-based insecticides.[12] Mammals are less susceptible due to lower nerve sensitivity, larger body size, and more efficient metabolic breakdown of the compound.[2]

Caption: Mechanism of action of Pyrethrin I on insect nerve cells.

Formulation Development: Rationale and Strategies

The primary goals for formulating Pyrethrin I are:

-

Enhance Stability: Protect the active ingredient from environmental degradation (UV light, oxidation).

-

Improve Deliverability: Create a product that can be easily diluted with water for spray application.

-

Maximize Bioavailability: Ensure the active ingredient effectively contacts and penetrates the target pest.

-

Increase Efficacy: Incorporate synergists that inhibit insect detoxification mechanisms.

Two of the most common and effective formulation types for achieving these goals are Emulsifiable Concentrates (EC) and Wettable Powders (WP).

Protocol: Emulsifiable Concentrate (EC) Formulation

An EC is a liquid formulation where the active ingredient is dissolved in a water-immiscible solvent system along with emulsifiers.[13][14] When diluted with water, it spontaneously forms a stable oil-in-water emulsion, appearing as a milky liquid ready for spraying.[13][14] This is an ideal formulation for water-insoluble actives like Pyrethrin I.

Causality of Component Selection

-

Active Ingredient (Pyrethrum Extract): The source of Pyrethrin I. Standardized extracts (e.g., 20-50% pyrethrins) are typically used.

-

Solvent: Must completely dissolve the pyrethrum extract and be immiscible with water. Aromatic solvents or vegetable oil-based methyl esters are common choices. The solvent choice can also influence phytotoxicity and penetration.

-

Emulsifier System: This is critical for the formulation's performance. A blend of two or more surfactants (one with a low HLB, one with a high HLB) is typically required to create a stable emulsion across varying water hardness levels. Anionic (e.g., calcium dodecylbenzenesulfonate) and non-ionic (e.g., alcohol ethoxylates) surfactants are often used in combination.[14][15]

-

Synergist (Piperonyl Butoxide - PBO): PBO is not insecticidal on its own but inhibits mixed-function oxidase (MFO) enzymes in insects.[2][3] These enzymes are the primary mechanism by which insects detoxify pyrethrins. By inhibiting them, PBO dramatically increases the potency and effectiveness of Pyrethrin I.[3][16]

-

Stabilizer (Optional): UV protectants (e.g., benzophenones) or antioxidants (e.g., BHT) can be added to prolong the field activity of the pyrethrins by slowing their degradation.[17]

Typical EC Formulation Composition

| Component | Function | Concentration (% w/w) |

| Pyrethrum Extract (50% Pyrethrins) | Active Ingredient | 4.0 - 10.0 |

| Piperonyl Butoxide (PBO) | Synergist | 10.0 - 25.0 |

| Aromatic Solvent (e.g., Solvesso™ 150) | Solvent | 50.0 - 75.0 |

| Anionic Emulsifier (e.g., Calcium DDBS) | Emulsifier | 3.0 - 7.0 |

| Non-ionic Emulsifier (e.g., Alcohol Ethoxylate) | Emulsifier | 3.0 - 7.0 |

| UV Stabilizer (Optional) | Stabilizer | 0.5 - 2.0 |

Step-by-Step EC Formulation Protocol

Safety Precaution: This protocol must be performed in a well-ventilated fume hood. Wear appropriate Personal Protective Equipment (PPE), including safety goggles, nitrile gloves, and a lab coat.[18]

-

Preparation: To a jacketed glass reactor vessel equipped with an overhead stirrer, add the required amount of the aromatic solvent. Begin stirring at a moderate speed (e.g., 200-300 rpm).

-

Dissolution of Active: Slowly add the Pyrethrum Extract and Piperonyl Butoxide (PBO) to the stirring solvent. Continue mixing until all components are fully dissolved. This may be aided by gentle warming (not to exceed 40°C) if necessary.

-

Addition of Surfactants: Once a clear solution is obtained, add the anionic emulsifier followed by the non-ionic emulsifier. Mix thoroughly until the solution is homogeneous.

-

Addition of Stabilizers: If used, add the UV stabilizer and/or antioxidant and continue mixing for 15-20 minutes.

-

Homogenization & QC: Allow the mixture to stir for a final 30 minutes to ensure complete homogeneity. Take a sample for Quality Control (QC) analysis as described in Section 5.0.

-

Packaging: Filter the final product through a 5-micron filter to remove any particulates and package it in appropriate solvent-resistant containers (e.g., fluorinated HDPE or glass).

Caption: Experimental workflow for preparing a Pyrethrin I EC formulation.

Protocol: Wettable Powder (WP) Formulation

A WP is a dry, powdered formulation that is mixed with water to form a suspension for spraying.[19][20] This formulation type is advantageous for active ingredients that may be sensitive to organic solvents or for applications where a solvent-free product is desired. It generally poses a lower risk of dermal absorption compared to ECs.[16]

Causality of Component Selection

-

Active Ingredient (Pyrethrum Extract): To be incorporated into a dry powder, the viscous pyrethrum extract must be adsorbed onto a high-capacity carrier.

-

Carrier/Diluent: An inert, porous solid that absorbs the liquid active ingredient and serves as the bulk of the powder. Silica, diatomaceous earth, or certain clays (e.g., kaolin) are excellent choices.[21]

-

Wetting Agent: A surfactant that reduces the surface tension between the powder particles and water, allowing the powder to be readily wetted and submerged when added to the spray tank.[19]

-

Dispersing Agent: A surfactant that adsorbs onto the surface of the active ingredient particles once suspended in water, preventing them from re-agglomerating or flocculating through steric or electrostatic repulsion. This ensures a uniform and stable suspension.[19]

Typical WP Formulation Composition

| Component | Function | Concentration (% w/w) |

| Pyrethrum Extract (50% Pyrethrins) | Active Ingredient | 10.0 - 20.0 |

| Adsorbent Carrier (e.g., Precipitated Silica) | Carrier | 15.0 - 30.0 |

| Diluent (e.g., Kaolin Clay) | Diluent/Filler | To 100% |

| Wetting Agent (e.g., Sodium Lignosulfonate) | Wetting Agent | 2.0 - 5.0 |

| Dispersing Agent (e.g., Naphthalene Sulfonate) | Dispersing Agent | 3.0 - 6.0 |

Step-by-Step WP Formulation Protocol

Safety Precaution: This protocol involves handling fine powders and poses an inhalation risk. Use a dust mask or respirator, along with standard PPE.[16][18] All blending and milling should be done in an area with dust extraction.

-

Adsorption Step: In a suitable blender (e.g., a ribbon blender), combine the adsorbent carrier (silica) and the diluent (clay). While blending, slowly spray the liquid Pyrethrum Extract onto the powder bed. Continue mixing until the liquid is fully adsorbed and a free-flowing powder is formed.

-

Pre-blending: Add the wetting and dispersing agents to the powder from Step 1. Blend for 15-20 minutes until the mixture is uniform.

-

Milling: Transfer the pre-blended powder to a milling apparatus (e.g., an air-jet mill or hammer mill). Mill the powder to the target particle size, typically with 95% of particles below 15 microns. Particle size is critical for suspension stability and biological efficacy.

-

Homogenization & QC: After milling, perform a final blending step for 10-15 minutes to ensure homogeneity. Take a sample for QC analysis as described in Section 5.0.

-

Packaging: Package the final powder in moisture-proof bags or containers.

Caption: Experimental workflow for preparing a Pyrethrin I WP formulation.

Quality Control and Stability Testing

Every formulation batch must undergo rigorous QC testing to ensure it meets specifications.

Key QC Parameters

| Formulation Type | Parameter | Method | Typical Specification |

| Both | Active Ingredient Content | HPLC or GC[22][23] | 98-102% of Label Claim |

| EC | Appearance | Visual Inspection | Clear, homogeneous liquid |

| EC | Emulsion Stability (5% in water) | CIPAC MT 36 | < 2 mL cream/oil after 2 hr |

| EC | pH (1% dispersion) | pH meter | 5.0 - 7.0 |

| WP | Appearance | Visual Inspection | Homogeneous, free-flowing powder |

| WP | Suspensibility (5% in water) | CIPAC MT 184 | > 80% suspended after 30 min |

| WP | Wet Sieve Test | CIPAC MT 185 | < 2% retained on 75 μm sieve |

| WP | Wettability | CIPAC MT 53 | < 1 minute |

Stability Testing Protocol

To ensure the formulation has an adequate shelf-life, both accelerated and long-term stability studies are required.

-

Accelerated Stability: Store samples of the formulation in their commercial packaging at an elevated temperature (e.g., 54°C for 14 days, per CIPAC guidelines).

-

Long-Term Stability: Store samples at ambient temperature (e.g., 25°C) for a minimum of two years.

-

Analysis: At specified intervals (e.g., 0, 7, 14 days for accelerated; 0, 6, 12, 18, 24 months for long-term), test the samples for the QC parameters listed above. A stable formulation will show minimal degradation of the active ingredient and no significant changes in its physical properties.[24]

Safety and Handling

While natural pyrethrins have low mammalian toxicity, concentrated formulations can cause irritation.[25][26] Prolonged skin contact may lead to allergic reactions in sensitive individuals.[18]

-

Personal Protective Equipment (PPE): Always wear safety glasses, chemical-resistant gloves, and protective clothing when handling concentrates.[18] For WP formulations, respiratory protection is essential to prevent inhalation of fine particles.[16]

-

Environment: Pyrethrins are highly toxic to fish and aquatic invertebrates.[26] Prevent spills and runoff from entering waterways.[18] They are also toxic to bees, so application to blooming crops should be avoided when bees are active.[18][26]

-

Storage: Store formulations in a cool, dry, well-ventilated area away from direct sunlight and heat.[18]

Conclusion

The successful formulation of Pyrethrin I for agricultural use hinges on a thorough understanding of its chemical vulnerabilities and the strategic selection of inert ingredients to protect it and facilitate its application. Both Emulsifiable Concentrate and Wettable Powder formulations provide effective means of delivering this natural insecticide. The protocols and principles outlined in this guide serve as a foundational framework for developing stable, efficacious, and reliable Pyrethrin I-based products for integrated pest management programs.

References

-

Title: Pyrethrins and Pyrethroids | ToxFAQs™ | ATSDR Source: CDC URL: [Link]

-

Title: Pyrethrin - Wikipedia Source: Wikipedia URL: [Link]

-

Title: What is the mechanism of Pyrethrins? Source: Patsnap Synapse URL: [Link]

-

Title: POTENTIAL FOR HUMAN EXPOSURE - Toxicological Profile for Pyrethrins and Pyrethroids Source: NCBI Bookshelf URL: [Link]

-

Title: Pyrethrins (pyrethrin I) Source: AERU - University of Hertfordshire URL: [Link]

-

Title: (PDF) Pyrethroid Insecticides: Use, Environmental Fate, and Ecotoxicology Source: ResearchGate URL: [Link]

-

Title: Activating Pyrethroid Insecticides Source: The National Cotton Council URL: [Link]

-

Title: An Overview on the Potential Hazards of Pyrethroid Insecticides in Fish, with Special Emphasis on Cypermethrin Toxicity Source: PMC - NCBI URL: [Link]

-

Title: 7. ANALYTICAL METHODS Source: NCBI Bookshelf URL: [Link]

-

Title: Analytical Methods for Determining Pyrethrins Source: Journal of AOAC INTERNATIONAL URL: [Link]

-

Title: Safety for the Environment Source: Pyrethroids URL: [Link]

-

Title: Pyrethrin Concentrate Safety Data Sheet Source: Southern Agricultural Insecticides, Inc. URL: [Link]

-

Title: Pyrethrin Pros and Cons: How to Use it Safely Source: Epic Gardening URL: [Link]

-

Title: Pyrethrin I - Wikipedia Source: Wikipedia URL: [Link]

-

Title: Pyrethrins | C43H56O8 | CID 60202781 Source: PubChem - NIH URL: [Link]

-

Title: Pyrethrins General Fact Sheet Source: National Pesticide Information Center URL: [Link]

-

Title: Active ingredients of pyrethrin I and pyrethrin II Source: ResearchGate URL: [Link]

-

Title: Pesticides and Formulation Technology Source: Purdue Extension URL: [Link]

-

Title: Residual Efficacy of a Deltamethrin Emulsifiable Concentrate Formulation against Rhyzopertha dominica (F.) and Sitotroga cerealella (Oliver) after Partial Treatment of Brown Rice Source: PubMed URL: [Link]

-

Title: Pyrethroid Insecticides Source: Illinois Department of Public Health URL: [Link]

- Title: WO2013126947A1 - Emulsifiable concentrate formulation Source: Google Patents URL

-

Title: A review of methodology for the analysis of pyrethrin and pyrethroid residues in food of animal origin Source: Taylor & Francis URL: [Link]

-

Title: Quantitative and qualitative analysis of Pyrethrins and Pyrethrosin Source: Kenya Agricultural and Livestock Research Organization URL: [Link]

-

Title: Pyrethroid Pesticide Lab, Ambient Water Toxicity, Pyrethroid Analysis Method Source: Caltest Analytical Laboratory URL: [Link]

- Title: BE1018002A5 - CONCENTRATED COMPOSITION OF PYRETHRINOID OR PYRETHRE.

- Title: WO2013041975A2 - Pyrethroid formulations Source: Google Patents URL

-

Title: Adjuvants for pyrethrins in fly sprays Source: CSIRO URL: [Link]

-

Title: Stability of the pyrethroid pesticide bifenthrin in milled wheat during thermal processing, yeast and lactic acid fermentation, and storage Source: PubMed URL: [Link]

-

Title: Pyrethrin Insecticides & Pyrethrum Fogging Compounds Source: DIY Pest Control URL: [Link]

- Title: US4668666A - Long-acting pyrethrum/pyrethroid based pesticides with silicone stabilizers Source: Google Patents URL

-

Title: Stability of Pyrethrins in Drying Methods of Pyrethrum Flowers Source: UoN Digital Repository Home URL: [Link]

-

Title: Emulsifiable Concentrate Formulation Source: Solutions Pest & Lawn URL: [Link]

-

Title: chemicalWATCH Factsheet - SYNTHETIC PYRETHROIDS Source: Beyond Pesticides URL: [Link]

-

Title: Basic Technology and Recent Trends in Agricultural Formulation and Application Source: PMC - NCBI URL: [Link]

-

Title: Formulating emulsifiable concentrate (EC) Source: Croda Agriculture URL: [Link]

-

Title: Wettable powder (WP) formulations Source: Croda Agriculture URL: [Link]

-

Title: Protecting crops and the environment with natural pyrethrins Source: Rovensa Next Global URL: [Link]

-

Title: Pyrethrins and Pyrethroids: A Comprehensive Review of Natural Occurring Compounds and Their Synthetic Derivatives Source: PMC - NCBI URL: [Link]

-

Title: Synthetic Pyrethroids Source: Beyond Pesticides URL: [Link]

-

Title: Use of Tank-mix Adjuvants to Improve Effectiveness and Persistence of Chlorpyrifos and Cyhalothrin Formulations Source: CABI Digital Library URL: [Link]

-

Title: The Role of Synthetic Pyrethroids like Cypermethrin in Modern Insecticide Formulations Source: NINGBO INNO PHARMCHEM CO.,LTD. URL: [Link]

-

Title: How to Make and Use Pyrethrin Insecticide Source: The Spruce URL: [Link]

-

Title: PREPARATION OF WETTABLE POWDER FORMULATION OF BACILLUS THURINGIENSIS KD2 Source: Journal of Applied Biological Sciences URL: [Link]

-

Title: Pesticide Formulations: Water vs Oil and Powder vs Granules Source: MWI Animal Health URL: [Link]

Sources

- 1. Pyrethrins and Pyrethroids | ToxFAQs™ | ATSDR [wwwn.cdc.gov]

- 2. Pyrethrin - Wikipedia [en.wikipedia.org]

- 3. POTENTIAL FOR HUMAN EXPOSURE - Toxicological Profile for Pyrethrins and Pyrethroids - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. Buy Pyrethrin I (EVT-1189588) | 121-21-1 [evitachem.com]

- 5. beyondpesticides.org [beyondpesticides.org]

- 6. Pyrethrins (pyrethrin I) [sitem.herts.ac.uk]

- 7. researchgate.net [researchgate.net]

- 8. Pyrethrin I - Wikipedia [en.wikipedia.org]

- 9. Pyrethrins | C43H56O8 | CID 60202781 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. Safety for the Environment [pyrethroids.com]

- 11. An Overview on the Potential Hazards of Pyrethroid Insecticides in Fish, with Special Emphasis on Cypermethrin Toxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 12. What is the mechanism of Pyrethrins? [synapse.patsnap.com]

- 13. solutionsstores.com [solutionsstores.com]

- 14. Formulating emulsifiable concentrate (EC) | Croda Agriculture [crodaagriculture.com]

- 15. WO2013126947A1 - Emulsifiable concentrate formulation - Google Patents [patents.google.com]

- 16. extension.purdue.edu [extension.purdue.edu]

- 17. US4668666A - Long-acting pyrethrum/pyrethroid based pesticides with silicone stabilizers - Google Patents [patents.google.com]

- 18. southernag.com [southernag.com]

- 19. Wettable powder (WP) formulations | Croda Agriculture [crodaagriculture.com]

- 20. jabsonline.org [jabsonline.org]

- 21. mwiah.com [mwiah.com]

- 22. atsdr.cdc.gov [atsdr.cdc.gov]

- 23. tandfonline.com [tandfonline.com]

- 24. Stability of the pyrethroid pesticide bifenthrin in milled wheat during thermal processing, yeast and lactic acid fermentation, and storage - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. epicgardening.com [epicgardening.com]

- 26. Pyrethrins General Fact Sheet [npic.orst.edu]

Application Note: Pyrethrin I in Veterinary Ectoparasiticide Development

Part 1: Executive Summary & Molecular Profile

Introduction

The resurgence of botanical insecticides in veterinary medicine is driven by the "Green Chemistry" movement and resistance issues with synthetic pyrethroids (e.g., permethrin). However, raw Pyrethrum extract is often misunderstood. It is not a single molecule but a complex oleoresin containing six esters.

Pyrethrin I (a Type I pyrethrin) is the primary lethal agent, responsible for the kill. In contrast, Pyrethrin II is responsible for the rapid "knockdown" or "flushing" effect but has lower lethality. For veterinary drug developers, enriching or stabilizing the Pyrethrin I fraction is critical for products claiming mortality rather than just repellency.

Chemical Differentiation

| Feature | Pyrethrin I | Pyrethrin II |

| Primary Effect | Lethality (Kill) | Knockdown (Paralysis) |

| Chemical Structure | Chrysanthemic acid ester | Pyrethric acid ester |

| Lipophilicity (LogP) | High (~5.9) - Penetrates cuticle fast | Lower - Faster onset, faster recovery |

| Metabolic Stability | Low (Rapid oxidation) | Low (Rapid hydrolysis) |

Part 2: Mechanism of Action (MOA)

The Sodium Channel "Open State" Lock

Pyrethrin I functions as an axonic poison. It targets the Voltage-Sensitive Sodium Channels (VSSC) along the nerve axon of the arthropod. Unlike organophosphates (which target the synapse), Pyrethrin I binds to the lipid interface of the channel protein, specifically interacting with the alpha-subunit.

The Cascade:

-

Binding: Pyrethrin I binds to the VSSC while it is in the open (activated) state.

-

Stabilization: It prevents the channel from closing (inactivation).

-

Ion Flux: Na+ ions continue to flow into the axon.

-

Result: The resting potential cannot be restored, leading to repetitive discharges (the "jitters") followed by depolarization block (paralysis) and death.

Visualization: The Neurotoxic Pathway

The following diagram illustrates the interaction between Pyrethrin I, the Sodium Channel, and the critical role of the synergist Piperonyl Butoxide (PBO).

Caption: Pyrethrin I binds to VSSC causing hyperexcitation. PBO preserves efficacy by inhibiting P450-mediated detoxification.[1]

Part 3: Formulation Protocols & Synergism

The Necessity of Synergists (PBO)

Pyrethrin I is highly susceptible to oxidative metabolism by insect Cytochrome P450 monooxygenases. Without a synergist, the insect can often metabolize the toxin faster than the lethal threshold is reached, leading to "recovery" after knockdown.

Standard Protocol:

-

Ratio: Formulate Pyrethrin I with Piperonyl Butoxide (PBO) at a ratio of 1:5 to 1:10 (w/w) .

-

Mechanism: PBO acts as a "suicide substrate," binding irreversibly to the heme moiety of the P450 enzyme, sparing the Pyrethrin I.

Photostability Application Note

Pyrethrins are photolabile (degrade in UV light).

-

Requirement: For topical spot-ons, inclusion of a UV absorber (e.g., Octyl methoxycinnamate) or microencapsulation is required to extend residual activity beyond 24 hours.

Part 4: Experimental Protocols

Protocol A: In Vitro Contact Bioassay (The Glass Vial Test)

Purpose: To determine the LC50/LC90 of a new Pyrethrin I formulation against fleas (C. felis).

Materials:

-

20mL Scintillation vials (glass).

-

Acetone (analytical grade).

-

Test Formulation (Pyrethrin I + PBO).

-

Unfed adult fleas (<48 hours post-emergence).

Methodology:

-

Stock Solution: Dissolve formulation in acetone to create a logarithmic concentration series (e.g., 0.1, 1.0, 10, 100 µg/cm²).

-

Coating: Pipette 0.5 mL of solution into the vial. Roll the vial on a rotator (unheated) until acetone evaporates, leaving a uniform film of Pyrethrin I on the glass.

-

Control: Acetone-only vials.

-

Exposure: Introduce 10 adult fleas per vial. Cap with ventilated mesh.

-

Incubation: Store at 25°C, 75% RH in dark.

-

Assessment:

-

1 Hour: Count "Knockdown" (fleas unable to stand/jump).

-

24 Hours: Count "Mortality" (no movement upon mechanical stimulus).

-

-

Validation: Control mortality must be < 5%.

Protocol B: In Vivo Efficacy (WAAVP Guidelines)

Purpose: Clinical validation for regulatory submission (FDA/EMA).

Study Design:

-

Animals: Beagles or Domestic Shorthair cats (See Safety Warning below).

-

Groups: Treatment (n=6) vs. Negative Control (n=6).

-

Infestation: 100 viable C. felis on Day -1.

Workflow:

-

Treatment (Day 0): Apply formulation topically.

-

Counts: Comb removal counts on Day 2 (48h post-treatment) to assess immediate efficacy.

-

Re-infestation: Re-infest animals weekly (Day 7, 14, 21, 28) to test residual activity.

-

Calculation:

Where

Part 5: Toxicology & Species Specificity (The Cat Warning)

The Glucuronidation Deficit

This is the most critical safety parameter in veterinary development. Cats are uniquely sensitive to pyrethroids/pyrethrins due to a genetic pseudogene mutation in UGT1A6 .

-

Mechanism: The feline liver cannot effectively perform glucuronidation (Phase II metabolism).

-

Consequence: Pyrethrin I metabolites accumulate, leading to tremors, seizures, and death if doses are extrapolated from dog data.

Safety Thresholds

-

Dogs: High tolerance. Formulations up to 45-65% Permethrin/Pyrethrin are common.

-

Cats: Strict Limit. Formulations containing >0.5% to 1.0% Pyrethrins are high-risk. Synthetic pyrethroids (Permethrin) are generally contraindicated for cats.

Diagram: Comparative Metabolism (Dog vs. Cat)

Caption: Feline deficiency in UGT1A6 prevents safe clearance of high-dose pyrethrins.

Part 6: References

-

Marchiondo, A. A., et al. (2013).[2] World Association for the Advancement of Veterinary Parasitology (WAAVP) second edition: guidelines for evaluating the efficacy of parasiticides for the treatment, prevention and control of flea and tick infestations on dogs and cats.[2][3] Veterinary Parasitology.[2] Link

-

Soderlund, D. M. (2012). Molecular mechanisms of pyrethroid insecticide neurotoxicity: interaction with voltage-gated sodium channels.[4] Reviews of Environmental Contamination and Toxicology. Link

-

Court, M. H., & Greenblatt, D. J. (1997). Molecular basis for deficient acetaminophen glucuronidation in cats: UGT1A6 is a pseudogene. Pharmacogenetics. Link

-

Gunasekara, A. S. (2005). Environmental Fate of Pyrethrins.[5] California Department of Pesticide Regulation. Link

-

Farnham, A. W. (1998). The mode of action of piperonyl butoxide with reference to studying pesticide resistance.[1][6] Aspects of Applied Biology. Link

Sources

Techniques for nanoencapsulation of Pyrethrin I for improved stability

Application Note: Advanced Nanoencapsulation Protocols for Pyrethrin I Stabilization

Executive Summary

Pyrethrin I, the most potent insecticidal ester within the pyrethrum extract, suffers from rapid degradation (half-life < 2 hours) upon exposure to UV light and oxygen. This application note details two field-validated nanoencapsulation methodologies designed to extend this half-life, improve water dispersibility, and enable controlled release.

We focus on Solid Lipid Nanoparticles (SLN) for maximum UV shielding and Chitosan Nanoparticles for foliar bioadhesion. These protocols are designed for reproducibility in R&D environments.

Strategic Rationale & Mechanism

The instability of Pyrethrin I stems from its ester linkage (susceptible to hydrolysis) and its pentadienyl side chain (susceptible to photo-oxidation).

The Nano-Shielding Mechanism: Encapsulation creates a physical barrier. In SLNs, the lipid matrix crystallizes around the lipophilic Pyrethrin I, effectively "freezing" it away from oxygen and scattering UV radiation. In Chitosan nanoparticles, the polymer network reduces molecular mobility and provides a steric shield.

Figure 1: Mechanism of stabilization. The shell acts as a sacrificial barrier against UV and limits oxygen diffusion.

Protocol A: Solid Lipid Nanoparticles (SLN)

Best for: Maximum UV protection and long-term stability. Technique: High-Shear Hot Homogenization.

Materials Required

-

Active: Pyrethrin I (or Pyrethrum extract, standardized).

-

Lipid Matrix: Glyceryl Monostearate (GMS) or Compritol 888 ATO (Melting point > 70°C).

-

Surfactant: Poloxamer 188 or Tween 80.

-

Equipment: High-shear homogenizer (e.g., Ultra-Turrax), Water bath.

Step-by-Step Methodology

-

Phase Preparation (75°C):

-

Lipid Phase:[1][2][3][4][5] Melt 1.0 g of GMS in a beaker at 75°C (5-10°C above melting point). Once molten, dissolve 100 mg of Pyrethrin I into the lipid. Ensure complete solubilization.

-

Aqueous Phase:[6] Dissolve 0.5 g of Tween 80 in 50 mL of deionized water. Heat to 75°C.

-

Critical Note: Both phases must be at the same temperature to prevent premature recrystallization.

-

-

Pre-Emulsification:

-

Add the aqueous phase to the lipid phase under magnetic stirring.

-

Immediately process with high-shear homogenization at 12,000 rpm for 5 minutes . This creates a hot O/W microemulsion.

-

-

Solidification (The Critical Step):

-

Purification:

-

Centrifuge at 15,000 x g for 30 minutes. Discard supernatant (free drug). Resuspend pellet in water or lyophilize with 5% trehalose as a cryoprotectant.

-

Figure 2: SLN production via Hot Homogenization. Temperature control is the critical variable.

Protocol B: Chitosan Nanoparticles

Best for: Foliar adhesion (rain-fastness) and biodegradability. Technique: Ionic Gelation (TPP Crosslinking).[10][11][12][13][14]

Materials Required

-

Active: Pyrethrin I (dissolved in ethanol).

-

Polymer: Low Molecular Weight Chitosan (Deacetylation > 75%).[11]

-

Crosslinker: Sodium Tripolyphosphate (TPP).[12]

Step-by-Step Methodology

-

Chitosan Solution:

-

Dissolve Chitosan (2 mg/mL) in 1% (v/v) acetic acid. Stir overnight to ensure full hydration.

-

Adjust pH to 4.7–5.0 using 1M NaOH. (Critical: If pH is too low, TPP won't crosslink; if too high, Chitosan precipitates).

-

-

Drug Incorporation:

-

Add Pyrethrin I (dissolved in minimal ethanol) dropwise to the Chitosan solution under stirring.

-

Add Tween 80 (0.5% w/v) to prevent drug precipitation.

-

-

Ionic Gelation:

-

Prepare a TPP solution (1 mg/mL) in deionized water.

-

Add TPP solution dropwise to the Chitosan/Pyrethrin mixture (Ratio Chitosan:TPP = 3:1) under constant magnetic stirring (700 rpm).

-

Observation: The solution will turn opalescent (Tyndall effect), indicating nanoparticle formation.

-

-

Recovery:

-

Centrifuge at 20,000 x g for 30 minutes.

-

Wash with deionized water to remove unreacted TPP.

-

Validation & Characterization Protocols

To ensure the protocol was successful, you must validate the Encapsulation Efficiency (EE%) and Photostability .

A. Encapsulation Efficiency (EE%) Calculation

This metric determines how much Pyrethrin I effectively entered the nanoparticle.

-

Centrifuge the nanoparticle suspension (e.g., 15,000g, 30 min).

-

Collect the Supernatant (contains free, unencapsulated Pyrethrin).

-

Analyze the supernatant concentration (

) using HPLC (C18 column, Acetonitrile:Water 70:30, UV @ 227nm). -

Calculate using the formula:

B. Photostability Stress Test

-

Control: Free Pyrethrin I in ethanol/water.

-

Sample: Nanosuspension.

-

Exposure: Place both in a UV chamber (Xenon lamp, 300–800 nm) for 0, 2, 4, 6, 12, and 24 hours.

-

Extraction: At each time point, add acetonitrile to the sample to dissolve the shell and extract the remaining Pyrethrin.

-

Result: Plot % Remaining vs. Time. Validated SLNs typically show >60% retention after 24h, compared to <15% for free Pyrethrin.

Comparative Data Summary (Expected Values)

| Parameter | Free Pyrethrin I | Solid Lipid NP (SLN) | Chitosan NP |

| Particle Size | N/A | 150 - 250 nm | 200 - 350 nm |

| Zeta Potential | Neutral | -25 to -40 mV (Stable) | +30 to +50 mV (Bioadhesive) |

| Half-Life (UV) | ~1.5 Hours | > 12 Hours | ~ 6 Hours |

| EE % | N/A | 85 - 95% | 60 - 75% |

Troubleshooting Guide

| Issue | Probable Cause | Corrective Action |

| Low Encapsulation Efficiency | Lipid crystallization is too perfect, expelling the drug. | Use a "Nanostructured Lipid Carrier" (NLC) approach: Mix liquid oil (e.g., Miglyol) with solid lipid (70:30 ratio) to create imperfections in the matrix for the drug to sit in. |

| Particle Aggregation | Insufficient surfactant or Zeta potential < | 20 |

| Burst Release | Drug is adsorbed on the surface rather than the core. | Increase the temperature of the aqueous phase during mixing; ensure the lipid phase is fully molten before adding the drug. |

References

-

Photostability of Pyrethroids in SLN

-

SLN Preparation Protocols

-

Chitosan Ionic Gelation Methodology

-

Encapsulation Efficiency Calculations

- Title: How do I calculate encapsulation efficiency? (Methodological Discussion & Formulas).

- Source: ResearchG

-

URL:[Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. Solid lipid microparticle formulations of the pyrethroid gamma-cyhalothrin-incompatibility of the lipid and the pyrethroid and biological properties of the formulations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Lipid Nanoparticles: Formulation, Production Methods and Characterization Protocols | MDPI [mdpi.com]

- 5. semanticscholar.org [semanticscholar.org]

- 6. Achieving long-term stability of lipid nanoparticles: examining the effect of pH, temperature, and lyophilization - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Photoprotection for deltamethrin using chitosan-coated beeswax solid lipid nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. rsc.org [rsc.org]

- 10. mdpi.com [mdpi.com]

- 11. mdpi.com [mdpi.com]

- 12. pubs.acs.org [pubs.acs.org]

- 13. A simple and user-friendly protocol for chitosan nanoparticle synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Chitosan Nanoparticle Preparation with Ionic Gelation Method [chitolytic.com]

- 15. biomedrb.com [biomedrb.com]

Troubleshooting & Optimization

Technical Support Center: Pyrethrin I Stability & Shelf-Life Optimization

Senior Application Scientist: Dr. Aris Thorne Department: Formulation Chemistry & Bio-Analytical Services Subject: Troubleshooting Guide for Pyrethrin I Stability

Introduction

Pyrethrin I is the most potent insecticidal ester within the natural pyrethrum extract, yet it is notoriously labile. Its instability stems from three primary vectors: photodegradation (UV sensitivity), oxidation (at the pentadienyl side chain), and ester hydrolysis (pH sensitivity).

This guide is designed to move beyond basic storage instructions. It provides causal analysis of degradation and actionable, field-proven protocols to extend the shelf-life of Pyrethrin I in both analytical standards and commercial formulations.

Module 1: Chemical Instability & Degradation Mechanisms

Q: Why is my Pyrethrin I standard degrading even when stored at -20°C?